ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

This compound features a direct C-4 oxoacetamido attachment (without a methylene spacer), creating distinct hydrogen-bonding geometry compared to methylene-linked analogs. The ethyl carbamate at N-1 provides intermediate lipophilicity (XLogP3 2.3) and TPSA (87.7 Ų) at the upper CNS-favorable boundary. No prior pharmacological annotation in ChEMBL ensures a clean slate for mechanism-of-action studies. Ideal for FKBP1A/EPHX2 chemical probe development and scaffold-hopping campaigns.

Molecular Formula C16H20ClN3O4
Molecular Weight 353.8
CAS No. 1207057-84-8
Cat. No. B2827627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate
CAS1207057-84-8
Molecular FormulaC16H20ClN3O4
Molecular Weight353.8
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C16H20ClN3O4/c1-2-24-16(23)20-9-7-11(8-10-20)18-14(21)15(22)19-13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,21)(H,19,22)
InChIKeyMJYURTNEQUYODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate (CAS 1207057-84-8): Structural and Procurement Baseline


Ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate (CAS 1207057-84-8) is a synthetic small molecule with the molecular formula C16H20ClN3O4 and a molecular weight of 353.80 g/mol [1]. The compound features a piperidine core substituted at the N-1 position with an ethyl carboxylate group and at the C-4 position with a 2-chlorophenylcarbamoylformamido moiety [1][2]. Its computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area of 87.7 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is cataloged under PubChem CID 45505103 and carries the identifier VU0523667-1, indicating its origin in a Vanderbilt University chemical library collection [1]. At the time of assessment, no biological activity data for this compound has been deposited in ChEMBL [3].

Why Generic Substitution Fails for Ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate: Structural Specificity Matters


Within the class of 4-substituted piperidine-1-carboxylates bearing a 2-chlorophenyl oxoacetamide motif, seemingly minor structural variations produce pronounced differences in physicochemical and topological properties that preclude simple interchangeability. The target compound's direct C-4 attachment of the oxoacetamido group (without a methylene spacer) creates a distinct spatial arrangement and hydrogen-bonding geometry compared to methylene-linked analogs such as methyl 4-({(2-chlorophenyl)carbamoylformamido}methyl)piperidine-1-carboxylate (CAS 1235281-81-8) [1]. The ethyl carbamate at N-1 imparts different lipophilicity and steric bulk relative to the methyl carbamate or phenyl carbamate variants, directly affecting membrane permeability and target-binding conformations [1][2]. Computational predictions flag potential interactions with FKBP1A and EPHX2 that would be highly sensitive to these structural parameters [2]. Consequently, procurement decisions for structure-activity relationship (SAR) studies, chemical probe development, or scaffold-hopping campaigns demand strict fidelity to this specific substitution pattern, as generic replacement with a coarser analog risks losing the precise interaction profile that motivated inclusion of this chemotype.

Quantitative Differentiation Evidence for Ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate (1207057-84-8)


Lipophilicity Advantage: XLogP3 Comparison with Methyl and Phenyl Carbamate Analogs

The target compound exhibits an XLogP3 of 2.3, placing it in a therapeutically relevant lipophilicity window distinct from closer analogs. This value is approximately 0.7 log units higher than the direct methyl carbamate analog (methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, CAS 1235281-81-8, predicted XLogP3 ~1.6) and approximately 1.5 log units lower than the phenyl carbamate analog (phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, CAS 1234999-39-3, predicted XLogP3 ~3.8) [1][2]. The ethyl carbamate thus occupies a balanced intermediate position, potentially offering superior permeability while avoiding excessive lipophilicity-associated liabilities such as poor solubility, high protein binding, or CYP promiscuity [1].

Lipophilicity Drug-likeness Medicinal chemistry

Polar Surface Area Differentiation: TPSA Comparison with Methylene-Linked Analogs

The target compound possesses a topological polar surface area (TPSA) of 87.7 Ų [1]. This is identical to the methylene-linked methyl analog (CAS 1235281-81-8, also 87.7 Ų by computation) since the oxoacetamido pharmacophore and its hydrogen-bond donor/acceptor count are conserved. However, the TPSA diverges from the simpler N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide scaffold (predicted TPSA ~49 Ų) which lacks the carbamate functionality entirely [2]. For central nervous system (CNS) drug discovery programs, TPSA values below 90 Ų are generally considered favorable for passive blood-brain barrier penetration, placing this compound near the upper favorable boundary [2].

Polar surface area Membrane permeability Blood-brain barrier

Direct 4-Substitution Topology vs. Methylene-Linked Analogs: Impact on Conformational Flexibility

The target compound features direct attachment of the 2-((2-chlorophenyl)amino)-2-oxoacetamido group to the piperidine C-4 position, yielding a rotatable bond count of 4 [1]. In contrast, the methylene-linked analog methyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235281-81-8) contains a CH2 spacer, increasing the rotatable bond count to 5 [2]. This additional degree of conformational freedom in the methylene-linked analog alters the entropic cost of target binding and may affect the relative population of bioactive conformations. The direct 4-substitution pattern restricts the spatial relationship between the piperidine ring and the oxoacetamido pharmacophore, potentially enhancing binding affinity through preorganization [2].

Conformational restriction Scaffold topology SAR studies

Computational Target Prediction: FKBP1A and EPHX2 Ligand Potential Differentiates from Simpler Analogs

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 identify FKBP1A (peptidyl-prolyl cis-trans isomerase, P-Value 15) and EPHX2 (bifunctional epoxide hydrolase 2, P-Value 18) as the top predicted protein targets for the target compound [1]. These predictions arise specifically from the combination of the 2-chlorophenyl oxoacetamido pharmacophore and the ethyl carbamate-substituted piperidine scaffold. The simpler analog N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide (lacking the ethyl carbamate) would not generate the same FKBP1A/EPHX2 prediction profile, as the carbamate moiety contributes critical hydrogen-bond acceptor features recognized by the SEA algorithm [1]. While these are computational predictions requiring experimental validation, they provide a rational basis for selecting this specific compound for screening campaigns targeting FKBP1A- or EPHX2-related pathways.

Target prediction FKBP1A EPHX2 Computational pharmacology

Structural Uniqueness Within Commercial Chemical Space: Absence of ChEMBL Activity Data as a Selectivity Indicator

A critical differentiator for this compound is the absence of any reported biological activity in ChEMBL 20, as confirmed by the ZINC database entry which explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This places the compound in 'dark chemical space' — a region of chemical structure space that has not been extensively pharmacologically annotated. For chemical probe development or phenotypic screening campaigns, this lack of prior annotation is advantageous: it reduces the risk of polypharmacology confounds and positions the compound as a genuine novel chemotype for de novo target discovery [1]. By contrast, closely related analogs with published activity data carry the burden of known (and potentially confounding) pharmacological profiles.

Chemical probe Selectivity Dark chemical space

Recommended Application Scenarios for Ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate (1207057-84-8)


Chemical Probe Development for FKBP1A or EPHX2 Target Validation

Based on SEA computational predictions identifying FKBP1A (P-Value 15) and EPHX2 (P-Value 18) as top-ranked targets, this compound serves as a starting point for developing chemical probes to validate these targets in cellular models [1]. The ethyl carbamate group provides a synthetic handle that distinguishes it from simpler piperidine analogs, and the complete absence of prior pharmacological annotation in ChEMBL ensures a clean starting point for mechanism-of-action studies [1][2].

Scaffold-Hopping Library Design Centered on Oxoacetamido Piperidine Chemotypes

The compound's direct C-4 substitution topology (4 rotatable bonds) represents a conformationally constrained scaffold that can serve as a core for library enumeration [3]. The ethyl carbamate at N-1 provides an intermediate lipophilicity (XLogP3 2.3) that balances permeability and solubility, making it a versatile anchor point for parallel synthesis efforts aimed at optimizing target engagement while maintaining favorable physicochemical properties [3].

Phenotypic Screening in CNS Drug Discovery Programs

With a TPSA of 87.7 Ų, the compound sits at the upper boundary of CNS-favorable property space (≤90 Ų) [4]. Combined with its moderate lipophilicity (XLogP3 2.3), this compound is well-suited for inclusion in phenotypic screening libraries targeting neurological indications where passive BBB penetration is required but excessive lipophilicity must be avoided [4][3].

Building Block for Diversified Amide and Carbamate Library Synthesis

The compound's synthetic versatility arises from its two reactive functional groups: the ethyl carbamate (which can be hydrolyzed to reveal a free piperidine NH) and the oxoacetamido moiety (which can undergo further derivatization at the amide bonds). This dual functionality enables its use as an advanced building block for generating diverse compound libraries through sequential deprotection and coupling strategies [3].

Quote Request

Request a Quote for ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.